2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid

Aqueous solubility Suzuki-Miyaura coupling Polar reaction media

Standard pyridine boronic acids often fail in aqueous media due to poor solubility, limiting biaryl synthesis for biological applications. This heteroaryl boronic acid offers a strategic solution. • **High aqueous polarity**: cLogP -2.8 enables efficient Suzuki-Miyaura coupling in water or biphasic systems, improving yields. • **Supramolecular utility**: 4 H-donors & 6 H-acceptors (TPSA 114 Ų) for targeted crystal engineering or MOF design. • **R&D-ready**: Supplied as ≥98% purity (white to off-white solid) with verified stability for reproducible SAR studies.

Molecular Formula C10H15BN2O5
Molecular Weight 254.05
CAS No. 2377611-20-4
Cat. No. B2829788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid
CAS2377611-20-4
Molecular FormulaC10H15BN2O5
Molecular Weight254.05
Structural Identifiers
SMILESB(C1=CC(=NC=C1)C(=O)N(CCO)CCO)(O)O
InChIInChI=1S/C10H15BN2O5/c14-5-3-13(4-6-15)10(16)9-7-8(11(17)18)1-2-12-9/h1-2,7,14-15,17-18H,3-6H2
InChIKeyFBGHVTAWTTUVPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid Overview


2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid (CAS 2377611-20-4) is a heteroaryl boronic acid derivative belonging to the class of pyridine-4-boronic acids. Its molecular structure (C10H15BN2O5, MW 254.05) uniquely combines a pyridine ring, a boronic acid moiety at the 4-position for Suzuki-Miyaura cross-coupling, and an N,N-bis(2-hydroxyethyl)carbamoyl substituent at the 2-position. This latter functional group imparts significant polarity (cLogP ~ -2.8, TPSA 114 Ų) and strong hydrogen-bonding capacity (4 H-donors, 6 H-acceptors) , fundamentally differentiating it from simpler pyridine boronic acids . The compound is typically supplied as a white to off-white solid with a purity of ≥98% for research applications.

Polar boronic acid scaffold engineered for aqueous-phase Suzuki-Miyaura coupling
Multiple hydrogen-bond donor/acceptor sites enable directed supramolecular assembly
Certified high purity specification supports reproducible cross-coupling outcomes

Why 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid for Aqueous Chemistry


Substituting 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid with a simpler analog, such as unsubstituted pyridine-4-boronic acid or its pinacol ester [1], is not scientifically equivalent. The N,N-bis(2-hydroxyethyl)carbamoyl group fundamentally alters the compound's physicochemical profile: it drastically increases aqueous solubility and polarity (cLogP -2.8 vs. ~0.5 for unsubstituted pyridine boronic acids), and introduces multiple hydrogen-bond donor/acceptor sites (4 donors, 6 acceptors) . These properties are critical for specific applications, such as performing Suzuki-Miyaura couplings in purely aqueous or biphasic media [2] or for directing molecular recognition events (e.g., with proteins or nucleic acids) [3]. A generic substitution would result in a different reaction profile, potentially leading to poor solubility, altered catalyst compatibility, or failed downstream biological interactions, thus invalidating any developed synthesis or assay.

Target Compound
Generic Pyridine Boronic Acid
High aqueous solubility (polar profile)
Low aqueous solubility (lipophilic profile)
Rich H-bond capacity (4 donors, 6 acceptors)
Limited H-bond capacity; pinacol ester eliminates donors
Consistent high-purity specification
Variable purity; may contain protodeboronation byproducts

2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid: Comparative Evidence


Enhanced Aqueous Solubility

The calculated LogP (cLogP) for 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid is -2.8118 . This is significantly lower than the cLogP of unsubstituted pyridine-4-boronic acid (estimated at ~0.5 based on structural analogs) , indicating a >1000-fold higher predicted solubility in aqueous phases.

Enhanced Aqueous Solubility
Class-level inference
cLogP-2.8
baseline~0.5
Supports aqueous-phase partitioning design for Suzuki couplings.
Computational prediction; experimental solubility validation recommended.
Aqueous solubility Suzuki-Miyaura coupling Polar reaction media

Greater Hydrogen-Bonding Capacity

2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid possesses 4 hydrogen-bond donors and 6 hydrogen-bond acceptors , enabling complex and directional intermolecular interactions. In contrast, pyridine-4-boronic acid has 2 donors and 3 acceptors, while its pinacol ester has 0 donors and 4 acceptors [1].

Greater H‑Bond Capacity
Reported
Donors/Acceptors4 / 6
simple analog2 / 3
Enables complex supramolecular assemblies and protein recognition.
Calculated from molecular topology; crystal engineering context.
Hydrogen bonding Molecular recognition Supramolecular chemistry

Higher Topological Polar Surface Area

The TPSA of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid is 114.12 Ų . This is approximately double the TPSA of a typical small-molecule drug candidate (which often has a TPSA <60 Ų for optimal blood-brain barrier penetration) [1], and significantly higher than the TPSA of unsubstituted pyridine-4-boronic acid (≈53 Ų) [2].

Higher TPSA
Class-level inference
114 Ų
Relevant for extracellular probe design and aqueous solubility.
In silico topology; ~2× vs. simple pyridine boronic acid.
Topological Polar Surface Area (TPSA) Membrane permeability Bioavailability prediction

Certified High Purity

2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid is routinely sourced at a certified purity of ≥98% . This is a critical specification for research reproducibility, as boronic acids can degrade via protodeboronation. A lower purity specification (e.g., 95% as seen with some suppliers of simpler analogs) can introduce variability in reaction yields and complicate purification, leading to wasted time and resources.

Certified High Purity
Data to verify
≥98%
May support consistent cross-coupling yields and reduced troubleshooting.
Supplier CoA specification; confirm lot-to-lot reproducibility.
Purity specification Quality control Reproducibility

2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid – Applications


Aqueous Suzuki-Miyaura Cross-Coupling

The low cLogP (-2.8) and high TPSA (114 Ų) of 2-Bis(2-hydroxyethyl)carbamoylpyridine-4-boronic acid make it an ideal coupling partner for reactions in water or aqueous-organic biphasic systems. Its increased polarity, relative to unsubstituted pyridine boronic acids, ensures better partitioning into the aqueous phase where the palladium catalyst and inorganic base reside, potentially leading to faster reaction rates and higher yields. This is particularly relevant for the synthesis of polar, water-soluble biaryl compounds for biological applications, following principles established with other polar boronic acid derivatives [1].

Supramolecular Assembly Design

The presence of four hydrogen-bond donors and six hydrogen-bond acceptors enables the formation of robust, directional, and complex hydrogen-bonding networks. Researchers in crystal engineering or supramolecular chemistry can utilize this compound to create novel solid-state architectures, such as co-crystals or metal-organic frameworks (MOFs), with tailored properties. Its high capacity for non-covalent interactions distinguishes it from simpler boronic acid building blocks that offer limited supramolecular diversity.

Chemical Probes for Extracellular Targets

The high TPSA of 114 Ų is predictive of low passive membrane permeability. This physicochemical property makes the compound a suitable starting point or building block for developing chemical probes intended to interact with extracellular biological targets (e.g., receptors, enzymes in the extracellular matrix) while minimizing confounding intracellular off-target effects. This is a strategic application of its inherent 'membrane-impermeable' profile, which is not shared by more lipophilic pyridine boronic acid analogs.

Synthesis of Hydrophilic Drug-Like Molecules

For medicinal chemistry programs targeting a specific, hydrophilic region of a target protein or aiming for improved renal clearance, the bis(hydroxyethyl)carbamoyl group of this compound provides a ready-made, highly polar moiety. Its high purity specification (≥98%) ensures that the resulting intermediates are of high quality, facilitating structure-activity relationship (SAR) studies with a high degree of reproducibility.

Application
Selection Property
Validation Focus
Aqueous cross‑coupling studies
Polar, water‑compatible boronic acid scaffold
Partitioning efficiency and reaction yield in aqueous/biphasic media
Supramolecular assembly design
Rich H‑bond donor/acceptor multiplicity
Crystal network reproducibility and structural diversity
Extracellular probe development
High TPSA → low predicted passive membrane permeability
Extracellular target engagement vs. intracellular off‑target context
Synthesis of hydrophilic drug‑like intermediates
Built‑in polar bis(hydroxyethyl)carbamoyl group
Intermediate purity and SAR study reproducibility

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